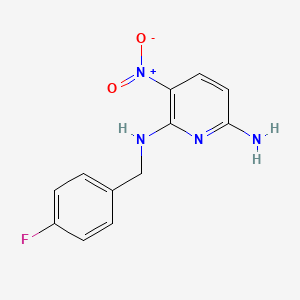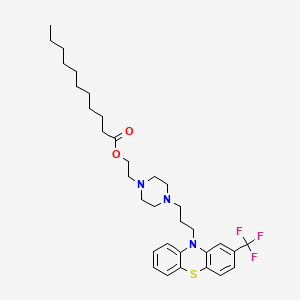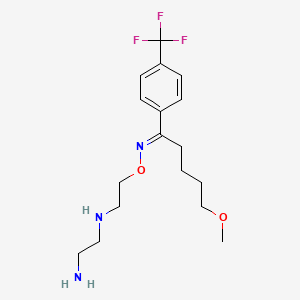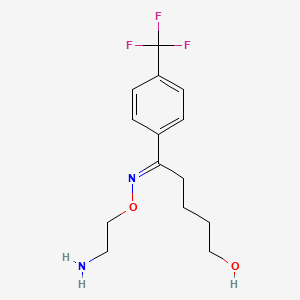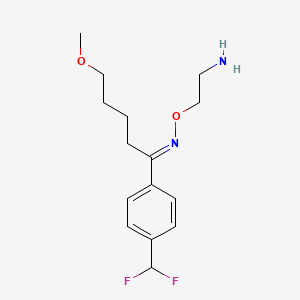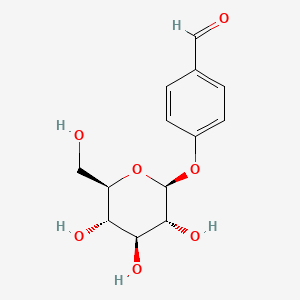
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H6Cl2O3 . It is a dioxolone derivative and is used in the preparation of various prodrugs .
Molecular Structure Analysis
The molecular structure of “trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is represented by the IUPAC name (4 S ,5 S )-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . The InChI representation is InChI=1S/C5H6Cl2O3/c1-4 (6)5 (2,7)10-3 (8)9-4/h1-2H3/t4-,5-/m1/s1 . The compound has a molecular weight of 185.00 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.00 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has a topological polar surface area of 35.5 Ų and a heavy atom count of 10 .Applications De Recherche Scientifique
Polymerizability and Polymerization Studies
Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is significant in polymer research. A study by Okada, Mita, and Sumitomo (1975) investigated the polymerization of various 1,3-dioxolanes, including trans-4,5-dimethyl-1,3-dioxolane. They found that dimethyl substituted 1,3-dioxolanes show reluctance to polymerize, providing insights into the polymerization behavior of similar compounds like trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Reagent in Selective Oxidation
The compound's derivatives have been explored as efficient reagents in chemical reactions. For instance, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, a related compound, was successfully used in the selective oxidation of sulfides into sulfoxides under catalyst-free conditions, as shown by Azarifar and Khosravi (2010). This suggests potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in similar selective oxidation processes.
Organic Synthesis
The compound and its variants are used in organic synthesis. Lombardo, Pasi, and Trombini (2006) discussed the use of 3-bromopropenyl methylcarbonate with 4,5-disubstituted 5-vinyl-1,3-dioxolan-2-ones in organic synthesis, indicating the relevance of similar compounds in synthetic procedures.
Catalysis and Chemical Reactions
Research has been conducted on the role of similar dioxolane compounds in various chemical reactions and as catalysts. For example, Hintermann and Togni (2000) explored the use of Ti(TADDOLato) complexes with 1,3-dioxolane derivatives as catalysts for electrophilic enantioselective chlorination and bromination. This opens up possibilities for the use of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in catalysis.
Photochemistry and Photolysis
The compound's related structures have been studied in photochemistry. Schuchmann and Sonntag (1983) researched the UV photolysis of substituted 1,3-dioxolans, demonstrating significant retention of diastereoisomeric disposition. This implies potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in photochemical processes.
Force Field Calculations in Molecular Mechanics
The compound's derivatives have been the subject of computational studies. Duin et al. (2010) conducted empirical force field calculations on 1,3-dioxolanes, including cis- and trans-4,5-dimethyl-1,3-dioxolane, using molecular mechanics. This suggests potential computational applications in studying the physical properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Propriétés
Numéro CAS |
116857-05-7 |
|---|---|
Nom du produit |
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
Formule moléculaire |
C5H6Cl2O3 |
Poids moléculaire |
185.01 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



